molecular formula C10H10Cl2O B8666158 Cyclopropyl(2,4-dichlorophenyl)methanol

Cyclopropyl(2,4-dichlorophenyl)methanol

Cat. No.: B8666158
M. Wt: 217.09 g/mol
InChI Key: ZZHSYLTZAGIGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(2,4-dichlorophenyl)methanol is a cyclopropane-containing secondary alcohol featuring a 2,4-dichlorophenyl substituent. The 2,4-dichlorophenyl group enhances lipophilicity and bioactivity, while the cyclopropane ring contributes to structural rigidity, influencing binding affinity and metabolic stability .

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

cyclopropyl-(2,4-dichlorophenyl)methanol

InChI

InChI=1S/C10H10Cl2O/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6,10,13H,1-2H2

InChI Key

ZZHSYLTZAGIGGY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical data for cyclopropyl(2,4-dichlorophenyl)methanol and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents on Phenyl Ring Key Applications/Activities Synthesis Yield (If Reported)
This compound C₁₀H₁₀Cl₂O 217.09* 2-Cl, 4-Cl Fungicidal/insecticidal precursor Not explicitly reported
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime C₁₆H₁₂Cl₃NO 340.63 2-Cl, 4-Cl (on cyclopropane-attached phenyl) Fungicidal activity Not reported
trans-2-(4-Methylphenyl)cyclopropyl)methanol C₁₁H₁₄O 162.23 4-CH₃ Synthetic intermediate 92.0% (optimized route)
(2-(4-Chlorophenyl)cyclopropyl)methanol C₁₀H₁₁ClO 182.65 4-Cl Research use (storage: 2–8°C) Available as 10 mM solution
Cyclopropyl(2-bromo-4-fluorophenyl)methanol C₁₀H₁₀BrFO 257.09 2-Br, 4-F Unspecified (structural analog) Not reported
1-(2,4-Dichlorophenyl)-1-(methoximino)-2-(1,2,4-triazol-1-yl)-ethane nitrate C₁₁H₁₀Cl₂N₄O₄ 357.13 2-Cl, 4-Cl (with triazole moiety) Prior-art fungicide (lower activity than newer analogs) Not reported

*Calculated based on formula.

Substituent Effects on Bioactivity

  • Chlorine vs. Fluorine/Bromine : The 2,4-dichlorophenyl group in the target compound enhances fungicidal activity compared to analogs with single halogens (e.g., 4-Cl in or 2-Br/4-F in ). Chlorine’s electronegativity and size improve target binding and resistance to oxidative degradation .
  • Methyl Groups : The 4-methylphenyl analog lacks halogen atoms, resulting in lower bioactivity but higher synthetic yield (92%), suggesting trade-offs between substituent complexity and manufacturability.

Fungicidal Performance

This compound derivatives, such as the methanone oxime in , demonstrate superior fungicidal activity compared to earlier triazole-containing compounds like 1-(2,4-dichlorophenyl)-1-(methoximino)-2-(1,2,4-triazol-1-yl)-ethane nitrate. This is attributed to the cyclopropane ring’s steric effects, which optimize spatial interaction with fungal enzyme targets .

Solubility and Stability

  • The target compound’s lipophilicity (due to Cl substituents) likely reduces aqueous solubility, necessitating formulation in organic solvents (e.g., 2-MeTHF or THF, as seen in ).
  • Analogs like (2-(4-chlorophenyl)cyclopropyl)methanol require refrigeration (2–8°C), suggesting that dichloro-substituted variants may have similar storage needs to prevent degradation.

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